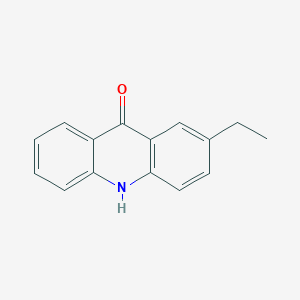
2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester is an organic compound with the molecular formula C16H24O3 . This compound is characterized by the presence of a butyric acid ethyl ester group attached to a tetramethylphenoxy moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester typically involves the esterification of 2-(2,3,5,6-Tetramethylphenoxy)butyric acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Butyric acid and ethanol.
Reduction: 2-(2,3,5,6-Tetramethylphenoxy)butanol.
Substitution: Various substituted butyric acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It may serve as a model compound in drug development and pharmacokinetic studies.
Industry: The ester is used in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, forming a tetrahedral intermediate that eventually breaks down to yield the carboxylic acid and alcohol .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl butyrate: Another ester with a similar structure but without the tetramethylphenoxy group.
Butanoic acid, 2-methyl-, ethyl ester: Similar ester with a methyl group instead of the tetramethylphenoxy group.
Uniqueness
2-(2,3,5,6-Tetramethylphenoxy)butyric acid ethyl ester is unique due to the presence of the tetramethylphenoxy group, which imparts distinct chemical and physical properties. This structural feature makes it more hydrophobic and may influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
72462-75-0 |
|---|---|
Fórmula molecular |
C16H24O3 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
ethyl 2-(2,3,5,6-tetramethylphenoxy)butanoate |
InChI |
InChI=1S/C16H24O3/c1-7-14(16(17)18-8-2)19-15-12(5)10(3)9-11(4)13(15)6/h9,14H,7-8H2,1-6H3 |
Clave InChI |
QRYSQUUAAKGSMM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OCC)OC1=C(C(=CC(=C1C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)
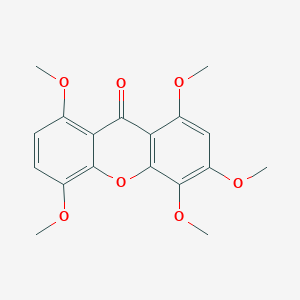
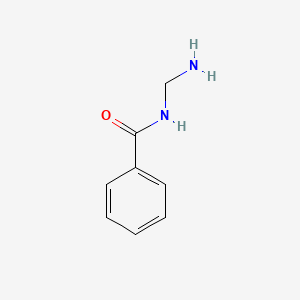
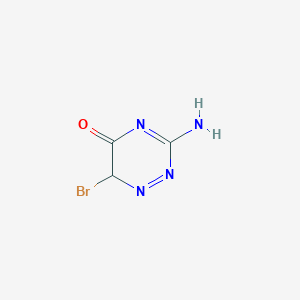
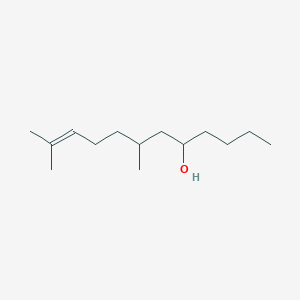
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
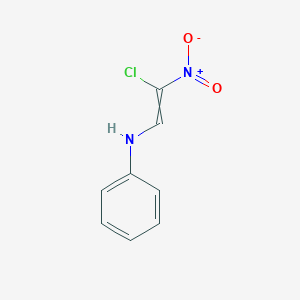
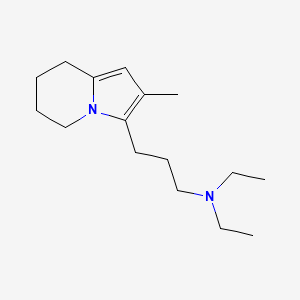
![[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14467768.png)
